molecular formula C20H18ClN5O3S2 B2842956 N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1189897-40-2

N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2842956
CAS No.: 1189897-40-2
M. Wt: 475.97
InChI Key: KPMLFRLIMWRSRR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a thieno-triazolopyrimidinone core modified with a tetrahydrofuran (THF)-methyl substituent and a 4-chlorophenyl acetamide side chain. Such hybrid structures are often explored for antimicrobial, anticancer, or anti-inflammatory activities due to their ability to modulate enzyme binding pockets or disrupt nucleic acid synthesis .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S2/c21-12-3-5-13(6-4-12)22-16(27)11-31-20-24-23-19-25(10-14-2-1-8-29-14)18(28)17-15(26(19)20)7-9-30-17/h3-7,9,14H,1-2,8,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLFRLIMWRSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its anticancer effects, antibacterial properties, and enzyme inhibition activities.

Chemical Structure and Properties

The compound features a thieno-triazolo-pyrimidine core structure with a 4-chlorophenyl substituent and a tetrahydrofuran moiety. These structural characteristics are significant as they influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives containing similar thiazolidinone frameworks exhibit moderate to strong antiproliferative activity . For example, compounds with a 4-chlorophenyl group have been shown to induce apoptosis in human leukemia cell lines through mechanisms involving cell cycle arrest and DNA fragmentation. Specifically, compounds 5e and 5f demonstrated potent anticancer activity in various assays including MTT and Trypan blue assays, highlighting the importance of electron-donating groups in enhancing cytotoxic effects .

Case Study: Antiproliferative Effects

CompoundCell LineIC50 (µM)Mechanism
5eHL-6010Apoptosis induction
5fK56215Cell cycle arrest

Antibacterial Activity

The antibacterial properties of the compound were evaluated against several bacterial strains. It exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested. This suggests that the compound could be a candidate for further development in treating bacterial infections .

Antibacterial Activity Summary

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor . In particular, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents for conditions such as Alzheimer's disease and urinary tract infections.

Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive25
UreaseNon-competitive30

Mechanistic Insights

Docking studies have elucidated the interactions between the compound and target proteins at the molecular level. The binding affinity to bovine serum albumin (BSA) suggests significant pharmacokinetic advantages, potentially enhancing bioavailability . The structural modifications in the thieno-triazolo-pyrimidine core are believed to play a critical role in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioacetamide Moieties

Several compounds share the triazole-thioacetamide backbone but differ in substituents and fused-ring systems:

Compound Name / Structure Key Structural Differences Biological Relevance
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine () Replaces triazolopyrimidinone with thienopyridine and imidazole; lacks THF-methyl group Exhibits anti-leishmanial activity via intramolecular H-bonding and planar fused-ring interactions .
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () Substitutes triazolopyrimidinone with oxadiazole-pyrimidine; nitro group enhances electron-withdrawing effects Tested for antiproliferative activity; nitro group may influence redox properties .
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide () Ethyl and methyl substituents on pyrimidine; fluorophenyl group increases polarity Likely targets kinase or protease enzymes due to fluorinated aromatic interactions .

Key Observations :

  • The THF-methyl group in the target compound introduces stereochemical complexity and may improve metabolic stability compared to simpler alkyl chains (e.g., ethyl in ) .
  • The chlorophenyl acetamide moiety is conserved in many analogues (e.g., ), suggesting its role in π-π stacking or hydrophobic interactions with biological targets.
Physicochemical and Spectral Comparisons
  • NMR Profiles : highlights that substituent positions significantly alter chemical shifts in regions A (protons 39–44) and B (29–36) of related compounds. For instance, the THF-methyl group in the target compound likely causes distinct shifts in region A compared to Rapa or compound 7 .
  • Crystallography: The thienopyridine system in shows near-planarity (r.m.s. deviation = 0.0333 Å), while the target compound’s triazolopyrimidinone core may adopt a similar planar conformation to facilitate DNA intercalation or enzyme inhibition .

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